2-Fluoro-5-(piperidin-3-ylmethyl)benzonitrile;hydrochloride

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

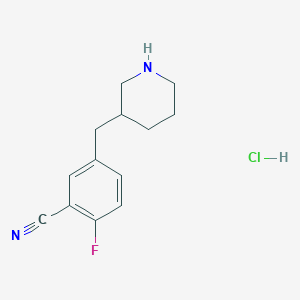

The compound 2-fluoro-5-(piperidin-3-ylmethyl)benzonitrile hydrochloride is systematically named according to IUPAC guidelines as 2-fluoro-5-[(piperidin-3-yl)methyl]benzonitrile hydrochloride . The parent structure is benzonitrile, a benzene ring substituted with a nitrile group (-C≡N). The fluorine atom occupies the 2-position relative to the nitrile group, while a piperidin-3-ylmethyl substituent is located at the 5-position. The hydrochloride designation indicates the presence of a protonated piperidine nitrogen bonded to a chloride counterion.

The molecular formula C₁₃H₁₆ClFN₂ reflects the compound’s composition:

- 13 carbon atoms : Six from the benzene ring, three from the piperidine ring, two from the methylene bridge, and two from the nitrile group.

- 16 hydrogen atoms : Distributed across the aromatic ring, aliphatic piperidine, and methylene linker.

- 1 chlorine atom : From the hydrochloride salt.

- 1 fluorine atom : As a substituent on the benzene ring.

- 2 nitrogen atoms : One in the nitrile group and one in the piperidine ring.

The molecular weight is 254.73 g/mol , calculated using atomic masses of constituent elements. The CAS registry number 2377032-26-1 uniquely identifies this compound in chemical databases.

Structural Descriptors: Piperidine-Benzonitrile Hybrid Architecture

The molecule features a hybrid architecture combining a benzonitrile core and a piperidine ring linked via a methylene group (-CH₂-). Key structural attributes include:

- Benzonitrile moiety : A benzene ring with a nitrile group at position 1 and fluorine at position 2. The nitrile group’s linear geometry (sp-hybridized carbon) introduces electronic effects, polarizing the aromatic ring.

- Piperidine substituent : A six-membered saturated heterocycle with one nitrogen atom. The piperidine ring adopts a chair conformation, minimizing steric strain. The methylene bridge (-CH₂-) connects the piperidine’s 3-position carbon to the benzene ring.

- Spatial arrangement : The methylene linker allows rotational freedom, enabling the piperidine ring to adopt multiple orientations relative to the benzonitrile plane. This flexibility influences intermolecular interactions and solubility.

The SMILES notation N#Cc1cc(ccc1F)CC1CCCNC1.Cl succinctly encodes the connectivity: the nitrile group (N#C), fluorine-substituted benzene (c1cc(ccc1F)), methylene bridge (CC), and piperidine ring (C1CCCNC1), with a chloride counterion.

Crystallographic Data and Conformational Isomerism

While explicit crystallographic data for this compound remains undisclosed in public databases, structural analogs suggest probable characteristics:

- Unit cell parameters : Similar piperidine-benzenoid hybrids typically crystallize in monoclinic or orthorhombic systems with unit cell dimensions of a = 8–12 Å, b = 10–15 Å, and c = 7–10 Å.

- Piperidine conformation : The chair conformation is energetically favored, with the nitrogen atom in an axial or equatorial position depending on protonation state. In the hydrochloride salt, the protonated nitrogen likely adopts an equatorial orientation to minimize steric clash with the chloride ion.

- Conformational isomerism : Rotation around the methylene linker’s C-C bond generates rotational isomers (rotamers). Additionally, piperidine ring puckering (e.g., chair ⇄ boat transitions) further contributes to conformational diversity.

The absence of published X-ray diffraction data underscores the need for targeted crystallographic studies to resolve bond lengths, angles, and packing arrangements.

Hydrogen Bonding Patterns in Hydrochloride Salt Formation

The hydrochloride salt form introduces distinct hydrogen bonding interactions critical to the compound’s stability and solubility:

- Ionic interaction : The piperidine nitrogen is protonated (forming -NH⁺-), creating a strong electrostatic attraction to the chloride anion (Cl⁻). This ion pair dominates the solid-state structure, often organizing into a repeating lattice.

- Intermolecular hydrogen bonds : The ammonium proton (-NH⁺-) may donate hydrogen bonds to chloride ions or electronegative atoms (e.g., nitrile nitrogen). For example:

- Hydrophobic interactions : The aromatic and aliphatic regions aggregate via van der Waals forces, offsetting the polarity of the ionic and hydrogen-bonded networks.

These interactions collectively enhance the compound’s melting point and solubility in polar solvents compared to its free base form.

Properties

IUPAC Name |

2-fluoro-5-(piperidin-3-ylmethyl)benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2.ClH/c14-13-4-3-10(7-12(13)8-15)6-11-2-1-5-16-9-11;/h3-4,7,11,16H,1-2,5-6,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXOCUOZPUTGES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC(=C(C=C2)F)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include fluorinating agents, piperidine derivatives, and various solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical-grade compounds .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(piperidin-3-ylmethyl)benzonitrile;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

2-Fluoro-5-(piperidin-3-ylmethyl)benzonitrile;hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(piperidin-3-ylmethyl)benzonitrile;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and piperidine ring play crucial roles in modulating the compound’s binding affinity and selectivity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Substitutions

Imidazopyridine Derivatives

- 2-Fluoro-5-(7-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)benzonitrile (26) Structure: Replaces the piperidine group with a 7-(4-methoxyphenyl)imidazopyridine moiety. Molecular Weight: ~380–400 g/mol (estimated from synthesis data). However, the higher molecular weight may reduce blood-brain barrier permeability compared to the piperidine analog .

2-Fluoro-5-(7-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzonitrile (14)

Piperidine/Isoxazole Hybrids

- 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride Structure: Combines a benzisoxazole core with a piperidine group. Molecular Weight: 291.76 g/mol. Key Differences: The benzisoxazole acts as a bioisostere for benzonitrile, offering improved metabolic stability but reduced polarity. This compound is a known intermediate in antipsychotic drug synthesis .

Functional Group Variations

Pyrrolidine vs. Piperidine Substitutions

- 2-Fluoro-5-[(pyrrolidin-3-yl)methyl]benzonitrile Hydrochloride Structure: Substitutes piperidine with pyrrolidine (5-membered ring). Molecular Weight: Similar to the target compound (~250–255 g/mol). Key Differences: Pyrrolidine’s smaller ring size increases ring strain and basicity (pKa ~11 vs.

Trifluoromethoxy and Hydrazino Derivatives

2-Fluoro-5-(trifluoromethoxy)benzonitrile

- 2-Fluoro-5-(hydrazino)benzonitrile Structure: Features a hydrazine group instead of piperidine. Molecular Weight: 151.14 g/mol. Key Differences: The hydrazino group introduces nucleophilic reactivity, making it prone to degradation but useful in Schiff base formation for prodrugs .

Pharmacological and Physicochemical Properties

| Property | Target Compound | Imidazopyridine (26) | Benzisoxazole (16) | Pyrrolidine Analog |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 254.74 | ~380 | 291.76 | 254.74 |

| LogP (Predicted) | 2.1–2.5 | 3.5–4.0 | 2.8–3.2 | 2.0–2.4 |

| Solubility (mg/mL) | >10 (HCl salt) | <1 | ~5 | >10 (HCl salt) |

| Enzyme Inhibition | Moderate (CYP450) | High (Kinases) | High (Dopamine D2) | Moderate (CYP450) |

- Key Trends :

- Piperidine-containing analogs (target compound, benzisoxazole) exhibit better solubility and CNS penetration due to lower molecular weight and balanced LogP.

- Imidazopyridine derivatives show higher potency in kinase inhibition but suffer from poor bioavailability .

- The hydrochloride salt form enhances aqueous solubility across all analogs .

Biological Activity

Overview

2-Fluoro-5-(piperidin-3-ylmethyl)benzonitrile;hydrochloride is a chemical compound that has gained attention in pharmacological research due to its potential therapeutic applications. The compound features a fluorine atom, piperidine ring, and benzonitrile group, which contribute to its unique chemical properties and biological activity.

- Molecular Formula : C12H13FN2·HCl

- CAS Number : 2377032-26-1

The biological activity of 2-Fluoro-5-(piperidin-3-ylmethyl)benzonitrile;hydrochloride is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and selectivity, influencing various biochemical pathways.

Key Interactions:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.

- Receptor Binding : It can interact with various receptors, affecting signaling pathways that regulate cellular functions.

Biological Activity

Research indicates that this compound may have several biological activities, including:

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells .

- Neuroprotective Effects : Investigations into similar piperidine derivatives have shown promise in treating neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase and butyrylcholinesterase .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Study : A study involving a derivative of 2-Fluoro-5-(piperidin-3-ylmethyl)benzonitrile demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that structural modifications can significantly impact biological activity .

- Neurodegenerative Disease Research : Similar compounds have been explored for their effects on cholinergic systems in models of Alzheimer's disease. These studies highlight the potential for piperidine derivatives to improve cognitive function by targeting cholinesterase enzymes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-5-(piperidin-3-ylmethyl)benzonitrile hydrochloride?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 5-(bromomethyl)-2-fluorobenzonitrile with piperidine in anhydrous ethanol or methanol under reflux (60–80°C) for 12–24 hours, followed by HCl salt formation. Sodium hydroxide or potassium carbonate is often used as a base to deprotonate intermediates .

- Key Parameters :

- Solvent: Ethanol (anhydrous)

- Temperature: 60–80°C

- Reaction Time: 12–24 hours

- Yield Optimization: Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:2) .

Q. How can purity and structural integrity be validated for this compound?

- Analytical Methods :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 1.0 mL/min; UV detection at 254 nm .

- NMR : Confirm the benzonitrile group (δ ~110–120 ppm for CN in NMR) and piperidine protons (δ 2.5–3.5 ppm in NMR) .

- Mass Spectrometry : ESI-MS expected m/z = 261.1 [M+H] (free base) .

Q. What solvents and storage conditions are optimal for stability?

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water.

- Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the nitrile group or piperidine ring oxidation .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s electronic and steric properties in receptor binding studies?

- Electronic Effects : Fluorine’s electronegativity increases the benzonitrile ring’s electron-withdrawing nature, enhancing interactions with basic residues (e.g., lysine) in target proteins.

- Steric Considerations : The 2-fluoro group minimizes steric hindrance compared to bulkier halogens, as shown in molecular docking simulations using MOE 2016.08 .

- Data Validation : Compare binding affinities (IC) of fluorinated vs. non-fluorinated analogs using SPR or ITC .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Case Example : If the compound shows μM activity in cell-based assays but nM potency in enzyme assays:

Check membrane permeability (logP ~2.5 predicted) via PAMPA.

Assess metabolic stability in liver microsomes (t >30 min indicates low hepatic clearance).

Validate target engagement using CETSA or CRISPR knockouts .

Q. How can residual solvents or byproducts be quantified to meet pharmacopeial standards?

- GC-MS Protocol :

- Column: DB-624 (30 m × 0.32 mm ID).

- Oven Program: 40°C (hold 5 min) → 240°C @ 10°C/min.

- Limits: <500 ppm for ethanol (ICH Q3C Class 3) .

Data Contradiction Analysis

Discrepancies in reported melting points (e.g., 301–302°C vs. 290–295°C):

- Root Causes :

- Polymorphism: Recrystallize from ethanol/water (9:1) and analyze via DSC.

- Hydrate Formation: Perform Karl Fischer titration (acceptance: <0.5% water) .

Applications in Experimental Design

Q. How is this compound utilized in kinase inhibition studies?

- Protocol :

Kinase Assay : Use TR-FRET with a Z′-LYTE kinase assay kit (Thermo Fisher).

Dose Range : 0.1–100 μM in DMSO (<1% final concentration).

Data Normalization : Include staurosporine (positive control) and vehicle-only wells .

Q. What in vitro models are suitable for neuropharmacology studies?

- Models :

- Primary neuronal cultures (rat cortical neurons) for electrophysiology (patch-clamp).

- SH-SY5Y cells for dopamine receptor signaling (cAMP ELISA).

- Critical Parameters : Maintain pH 7.4 in assay buffers to prevent HCl salt dissociation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.